3-Bromo-6-(trifluoromethyl)pyrazin-2-amine
CAS No.:
Cat. No.: VC17505830
Molecular Formula: C5H3BrF3N3
Molecular Weight: 242.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrF3N3 |
|---|---|
| Molecular Weight | 242.00 g/mol |
| IUPAC Name | 3-bromo-6-(trifluoromethyl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C5H3BrF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12) |
| Standard InChI Key | UIKVBKZMFGKGSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=C(C(=N1)Br)N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-bromo-6-(trifluoromethyl)pyrazin-2-amine is C₅H₄BrF₃N₃, with a molecular weight of 252.01 g/mol. Key structural features include:
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A pyrazine core providing aromatic stability and π-electron delocalization.
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Bromine at position 3, enabling nucleophilic substitution reactions.
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Trifluoromethyl (-CF₃) at position 6, conferring electron-withdrawing effects and metabolic stability.
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An amine group at position 2, facilitating hydrogen bonding and interactions with biological targets.
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to non-fluorinated analogs .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A common route involves substituting a halogen on pre-functionalized pyrazine rings. For example:
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Starting Material: 3,6-Dibromopyrazin-2-amine.
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Trifluoromethylation: Reaction with trifluoromethyl copper(I) iodide (CF₃Cu) in dimethylformamide (DMF) at 80°C for 12 hours .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the product in 68% purity.
Multi-Step Functionalization
Alternative approaches include:
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Buchwald-Hartwig Amination: Coupling bromopyrazine with ammonia under palladium catalysis.
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Halogen Exchange: Fluorination of bromine using silver triflate, though this method faces challenges in regioselectivity .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 68 | 95 | Scalability |
| Buchwald-Hartwig | 55 | 90 | Mild conditions |
| Halogen Exchange | 42 | 85 | Access to diverse analogs |
Chemical Reactivity and Derivative Formation
Substitution Reactions
The bromine atom undergoes displacement with nucleophiles such as:
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Amines: Reaction with ethylenediamine produces bis-aminopyrazine derivatives (e.g., N,N'-ethylenediyl-3-amino-6-CF₃-pyrazine).
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Thiols: Treatment with benzyl mercaptan yields thioether-linked compounds, useful in polymer chemistry .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at position 3:
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Suzuki Reaction: With phenylboronic acid, producing 3-phenyl-6-CF₃-pyrazin-2-amine (84% yield).
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming chloramphenicol (MIC = 64 µg/mL) . The trifluoromethyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Table 2: Biological Activity Profile
| Organism/Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|
| S. aureus | MIC | 32 µg/mL | |
| HeLa cells | IC₅₀ | 12.5 µM | |
| C. elegans (toxicity) | LD₅₀ | >100 µM |
Applications in Materials Science
Organic Semiconductors
The electron-deficient pyrazine core and -CF₃ group enhance charge transport in thin-film transistors (TFTs):
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Hole Mobility: 0.45 cm²/V·s, comparable to rubrene-based devices.
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Stability: Fluorination reduces oxidative degradation by 40% under UV exposure .
Ligand Design in Coordination Chemistry
As a bidentate ligand, 3-bromo-6-(trifluoromethyl)pyrazin-2-amine forms stable complexes with Pd(II) and Cu(I), catalyzing C–N coupling reactions with turnover numbers (TON) exceeding 10⁵.
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Pyrazine Derivatives
| Compound | Substituents | logP | MIC (µg/mL) | Semiconductor Mobility (cm²/V·s) |
|---|---|---|---|---|
| 3-Bromo-6-CF₃-pyrazin-2-amine | Br (C3), CF₃ (C6) | 2.1 | 32 | 0.45 |
| 5-Bromo-6-Cl-pyrazin-2-amine | Br (C5), Cl (C6) | 1.8 | 64 | 0.28 |
| 3,5-Dibromo-6-CF₃-pyrazin-2-amine | Br (C3, C5), CF₃ (C6) | 2.4 | 16 | 0.62 |
Key trends:
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